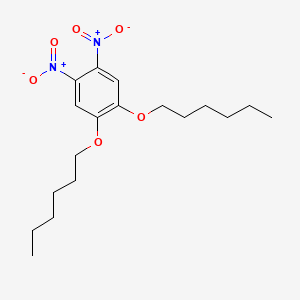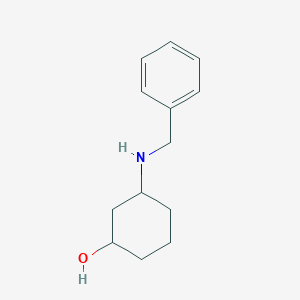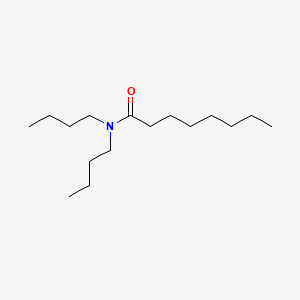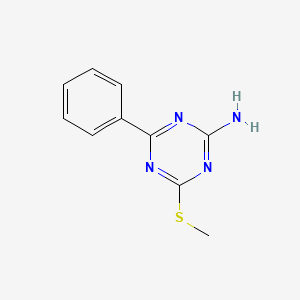
1,2-Bis(hexyloxy)-4,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(hexyloxy)-4,5-dinitrobenzene is an organic compound characterized by the presence of two hexyloxy groups and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(hexyloxy)-4,5-dinitrobenzene typically involves the nitration of 1,2-Bis(hexyloxy)benzene. The process begins with the preparation of 1,2-Bis(hexyloxy)benzene by reacting catechol with 1-bromohexane in the presence of potassium hydroxide and ethanol. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 5 positions of the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(hexyloxy)-4,5-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent.
Major Products:
Reduction: 1,2-Bis(hexyloxy)-4,5-diaminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(hexyloxy)-4,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Bis(hexyloxy)-4,5-dinitrobenzene involves its interaction with molecular targets through its nitro and hexyloxy groups. The nitro groups can undergo redox reactions, while the hexyloxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
- 1,2-Bis(hexyloxy)benzene
- 1,2-Bis(hexyloxy)-4,5-diaminobenzene
- 1,2-Bis(hexyloxy)-4,5-dibromobenzene
Comparison: 1,2-Bis(hexyloxy)-4,5-dinitrobenzene is unique due to the presence of both hexyloxy and nitro groups, which confer distinct chemical properties. Compared to 1,2-Bis(hexyloxy)benzene, the nitro groups in this compound make it more reactive in redox reactions.
Properties
Molecular Formula |
C18H28N2O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,2-dihexoxy-4,5-dinitrobenzene |
InChI |
InChI=1S/C18H28N2O6/c1-3-5-7-9-11-25-17-13-15(19(21)22)16(20(23)24)14-18(17)26-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
OXBCAOLYSYVUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)

![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)




![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)
![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)


![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)
![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)
